molecular formula C11H11NO3 B12836029 Methyl 2-methyl-1-oxoisoindoline-5-carboxylate CAS No. 926308-01-2

Methyl 2-methyl-1-oxoisoindoline-5-carboxylate

Cat. No.: B12836029
CAS No.: 926308-01-2
M. Wt: 205.21 g/mol
InChI Key: DTLPMSDEGCTRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-1-oxoisoindoline-5-carboxylate is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1-oxoisoindoline-5-carboxylate typically involves the reaction of isoindoline derivatives with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride in N,N-dimethylformamide at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-oxoisoindoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted isoindoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-methyl-1-oxoisoindoline-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1-oxoisoindoline-5-carboxylate is not well-documented. like other isoindoline derivatives, it is believed to interact with various molecular targets and pathways, potentially inhibiting or modulating biological processes. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxoisoindoline-5-carboxylate
  • Methyl 3-oxoisoindoline-5-carboxylate

Comparison

Methyl 2-methyl-1-oxoisoindoline-5-carboxylate is unique due to the presence of the additional methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its similar compounds.

Properties

CAS No.

926308-01-2

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-methyl-1-oxo-3H-isoindole-5-carboxylate

InChI

InChI=1S/C11H11NO3/c1-12-6-8-5-7(11(14)15-2)3-4-9(8)10(12)13/h3-5H,6H2,1-2H3

InChI Key

DTLPMSDEGCTRGW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC(=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.